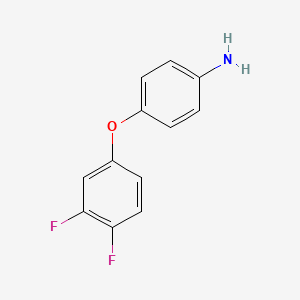

4-(3,4-Difluorophenoxy)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

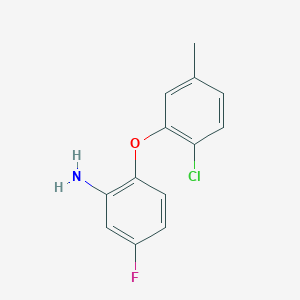

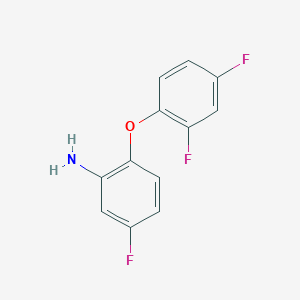

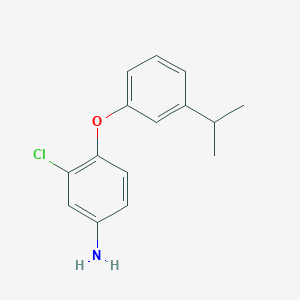

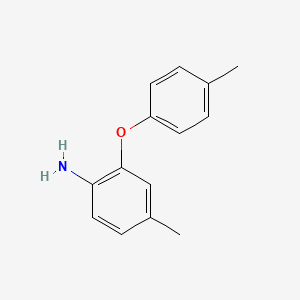

The compound "4-(3,4-Difluorophenoxy)aniline" is a derivative of aniline, where the phenyl ring is substituted with two fluorine atoms and a phenoxy group. This structure is related to various aniline derivatives that have been studied for their unique properties and applications in different fields, such as liquid crystals, polymer synthesis, and agrochemicals.

Synthesis Analysis

The synthesis of aniline derivatives can involve various strategies, including high-pressure hydrolysis, reduction reactions, and bromination. For instance, the synthesis of 2-chloro-4-aminophenol, a related compound, from 3,4-dichloronitrobenzene involves high-pressure hydrolysis followed by a reduction reaction, with an overall yield of 72.0% . Similarly, an improved synthesis process for 2,6-dibromo-4-trifluoromethoxy aniline, another related compound, has been described, yielding a product with over 99.5% purity .

Molecular Structure Analysis

The molecular structure of aniline derivatives can be characterized using various spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (GC-MS). For example, the structure of a novel monomer was confirmed by IR, GC-MS, and 1H NMR spectroscopies . Additionally, the conformational study of a chromium complex with a trifluoromethoxy aniline derivative revealed the orientation of the trifluoromethoxy group and the amino group in relation to the arene ring .

Chemical Reactions Analysis

Aniline derivatives can undergo a range of chemical reactions, including C-H activation, cycloamidation, and electrophilic substitution. A copper/B2pin2-catalyzed difluoroacetylation of aniline via C-H activation followed by intramolecular amidation has been developed to synthesize 3,3-difluoro-2-oxindole derivatives . Bromination reactions are also common, as seen in the synthesis of dibromo-trifluoromethoxy aniline .

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by their molecular structure. For instance, the introduction of trifluoromethyl or trifluoromethoxy end groups in 4-octyloxy-N-(benzylidene)aniline derivatives affects their liquid crystalline properties, with some exhibiting stable smectic phases . The optical properties of these compounds can be studied using UV-Vis and fluorescence spectroscopy, as demonstrated for a fluorene-based aniline derivative . Additionally, the vibrational spectra of aniline derivatives substituted with different halogens and trifluoromethyl groups have been analyzed to understand the effects of substituents on their structure .

Scientific Research Applications

Electrochemical Synthesis for Solar Cells

4-(3,4-Difluorophenoxy)aniline and its derivatives have been utilized in electrochemical synthesis. For instance, a novel polymer based on a similar structure was synthesized for potential use in solar cells. This polymer, when combined with graphene, showed improved energy conversion efficiency in dye-sensitized solar cells compared to traditional platinum counter electrodes (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).

Electrochromic Materials

Similar compounds have been synthesized and employed as electrochromic materials, demonstrating potential applications in near-infrared (NIR) region technologies. These materials, characterized by high optical contrasts and fast switching speeds, are suitable for use in various electrochromic applications (Li, Liu, Ju, Zhang, & Zhao, 2017).

Dendrimer Synthesis

Derivatives of 4-(3,4-Difluorophenoxy)aniline have been used in the synthesis of dendritic melamines, exhibiting potential for self-organization and self-assembling into nano-aggregates. These dendrimers could be significant in the development of new materials with diverse applications (Morar, Lameiras, Bende, Katona, Gál, & Darabantu, 2018).

Conducting Polymers

Compounds related to 4-(3,4-Difluorophenoxy)aniline have been explored in the development of conducting polymers like polyaniline (PANI). Such polymers have a wide range of potential applications, including in alternative energy sources, information storage, and non-linear optics (Gospodinova & Terlemezyan, 1998).

Polymer Film Synthesis

Research has also focused on synthesizing polymeric films with fluorescent properties using derivatives of 4-(3,4-Difluorophenoxy)aniline. These films are created for specific applications, potentially in display technologies or sensors (Buruianǎ, Olaru, Strat, Strat, & Simionescu, 2005).

Liquid Crystal Synthesis

Certain derivatives have been synthesized for use in liquid crystals, showing stable smectic phases. These materials could be significant in display technologies and other applications where liquid crystalline properties are crucial (Miyajima, Nakazato, Sakoda, & Chiba, 1995).

Safety and Hazards

The safety information for 4-(3,4-Difluorophenoxy)aniline includes several hazard statements: H302-H317-H318-H410. Precautionary statements include: P261-P264-P270-P272-P273-P280-P301+P312+P330-P302+P352-P305+P351+P338+P310-P333+P313-P391-P501 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name |

4-(3,4-difluorophenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO/c13-11-6-5-10(7-12(11)14)16-9-3-1-8(15)2-4-9/h1-7H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXWEGLCUFEKGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649868 |

Source

|

| Record name | 4-(3,4-Difluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Difluorophenoxy)aniline | |

CAS RN |

383126-84-9 |

Source

|

| Record name | 4-(3,4-Difluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine](/img/structure/B1329034.png)